molecular formula C10H12 B127655 Benzene, (1-methyl-1-propenyl)-, (E)- CAS No. 768-00-3

Benzene, (1-methyl-1-propenyl)-, (E)-

Cat. No. B127655
CAS RN: 768-00-3
M. Wt: 132.2 g/mol
InChI Key: UGUYQBMBIJFNRM-YCRREMRBSA-N
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Description

“Benzene, (1-methyl-1-propenyl)-, (E)-” is an organic compound with the molecular formula C10H12 . It is also known by other names such as α,β-Dimethylstyrene, (E)-(1-Methylpropenyl)benzene, and (E)-(1-Methyl-1-propenyl)benzene .


Molecular Structure Analysis

The molecular structure of “Benzene, (1-methyl-1-propenyl)-, (E)-” consists of a benzene ring with a (1-methyl-1-propenyl) group attached . The molecular weight is 132.2023 .


Physical And Chemical Properties Analysis

“Benzene, (1-methyl-1-propenyl)-, (E)-” is a colorless flammable liquid . It has a boiling point of approximately 468 K and a melting point of approximately 249.7 K .

Scientific Research Applications

  • Entomological Applications : Methyl eugenol is used as an attractant for the Oriental fruit fly, Bactrocera dorsalis. Studies have developed synthetic analogues of methyl eugenol to replace it due to safety concerns, with one such analogue being (E)‐1,2‐dimethoxy‐4‐(3‐fluoro‐2‐propenyl)benzene, which has shown comparable attractiveness to the fruit flies (Liquido et al., 1998).

  • Catalysis and Synthesis : Methyl eugenol derivatives like isosafrol are important intermediates in drug synthesis, such as for L-DOPA. Different vanadium complexes have been evaluated as catalysts for preparing double bond cleavage products and corresponding epoxides from isosafrol (Alvarez et al., 2007).

  • Material Science : Methyl eugenol analogues have been used in studies exploring the aromatization of cyclic hydrocarbons, showing their utility in creating various substituted benzenes, potentially applicable in material science (Miura et al., 1992).

  • Organic Chemistry Research : The compound is used in organic chemistry research for understanding molecular structure and conformation. For example, studies on 1-phenyl-1-propanol, which has a similar structure, help in understanding molecular conformations and interactions (Giuliano et al., 2007).

properties

IUPAC Name

[(E)-but-2-en-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUYQBMBIJFNRM-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875937
Record name BENZENE, (1-METHYL-1-PROPENYL)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, (1-methyl-1-propenyl)-, (E)-

CAS RN

768-00-3
Record name Benzene, (1-methyl-1-propenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENE, (1-METHYL-1-PROPENYL)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
N Hamidi, F Tebyanian, R Massoudi… - British Journal of …, 2013 - researchgate.net
Aims: Thermal cracking of waste plastic (without catalyst) to useful chemicals. Study Design: To design the experimental procedure, we primarily concentrated on the thermal stability of …
Number of citations: 31 www.researchgate.net
J Krupčík, R Gorovenko, I Špánik, I Bočková… - … of Chromatography A, 2013 - Elsevier
One-dimensional and comprehensive two-dimensional flow modulated gas chromatography with simultaneous flame ionization and mass spectrometric detection were applied for the …
Number of citations: 46 www.sciencedirect.com
A Srivastava, D Som - Chemosphere, 2007 - Elsevier
Hazardous Air Pollutants (HAPs) have a potential to be distributed into different component of environment with varying persistence. In the current study fourteen HAPs have been …
Number of citations: 18 www.sciencedirect.com
H Jiang, S Deng, J Chen, M Zhang, S Li, Y Shao… - Energy Conversion and …, 2017 - Elsevier
In this work, Huadian oil shale from China was treated by hydrothermal pretreatment at 200 C with 1.0–2.5 h in order to investigate the effect of hydrothermal pretreatment on pyrolysis …
Number of citations: 41 www.sciencedirect.com
C CHUNTI - 2019 - gunma-u.repo.nii.ac.jp
Environmental issues and depletion of energy resources are an important motivation to develop conversion technologies for unutilized wastes into valued-added feedstock production. …
Number of citations: 5 gunma-u.repo.nii.ac.jp
A Sinha - 2016 - rave.ohiolink.edu
The thesis investigated carbonyl and hydrocarbon emissions from biodiesel blends with diesel or Α fuel. Different technologies were used to improve biodiesel combustion. Plasma was …
Number of citations: 2 rave.ohiolink.edu
KA Navarro - 2014 - jbox.gmu.edu
Metabolomics, the science of extracting and analyzing small molecule metabolites from a given sample matrix, has become the method of choice for investigations ranging from …
Number of citations: 3 jbox.gmu.edu
H Huang, X Yuan, G Zeng, Y Liu, H Li, J Yin… - Journal of analytical and …, 2013 - Elsevier
Rice husk was converted into bio-oil via thermochemical liquefaction with ethanol as solvent in an autoclave (500mL). The influences of reaction parameters on the yields of liquefaction …
Number of citations: 95 www.sciencedirect.com
JG Curtis - 1997 - search.proquest.com
Agricultural practices, such as the rinsing of spray equipment may produce dilute pesticide wastewaters. A dye sensitized photooxidation technique was evaluated to treat these waters. …
Number of citations: 0 search.proquest.com
BO Oladejo, AO Ogundare, TT Adebolu, BA Ojo - International Research Journal of …, 2022
Number of citations: 5

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